4-(4-Hydroxyphenyl)-2-methylphenol 4-(4-Hydroxyphenyl)-2-methylphenol
Brand Name: Vulcanchem
CAS No.: 60470-10-2
VCID: VC8182038
InChI: InChI=1S/C13H12O2/c1-9-8-11(4-7-13(9)15)10-2-5-12(14)6-3-10/h2-8,14-15H,1H3
SMILES: CC1=C(C=CC(=C1)C2=CC=C(C=C2)O)O
Molecular Formula: C13H12O2
Molecular Weight: 200.23 g/mol

4-(4-Hydroxyphenyl)-2-methylphenol

CAS No.: 60470-10-2

Cat. No.: VC8182038

Molecular Formula: C13H12O2

Molecular Weight: 200.23 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Hydroxyphenyl)-2-methylphenol - 60470-10-2

Specification

CAS No. 60470-10-2
Molecular Formula C13H12O2
Molecular Weight 200.23 g/mol
IUPAC Name 4-(4-hydroxyphenyl)-2-methylphenol
Standard InChI InChI=1S/C13H12O2/c1-9-8-11(4-7-13(9)15)10-2-5-12(14)6-3-10/h2-8,14-15H,1H3
Standard InChI Key XQTSIDQULKJRFU-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)C2=CC=C(C=C2)O)O
Canonical SMILES CC1=C(C=CC(=C1)C2=CC=C(C=C2)O)O

Introduction

Chemical Identity and Structural Analysis

Molecular and Structural Characteristics

4-(4-Hydroxyphenyl)-2-methylphenol (CAS 60470-10-2) is a symmetric biphenyl compound with hydroxyl groups at the 4-positions of both aromatic rings and a methyl group at the 2-position of one ring . Its IUPAC name, 4-(4-hydroxyphenyl)-2-methylphenol, reflects this substitution pattern. The compound’s structural features are critical to its reactivity and potential functional roles.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC13H12O2\text{C}_{13}\text{H}_{12}\text{O}_{2}
Molar Mass200.23 g/mol
SMILESCC1=C(C=CC(=C1)C2=CC=C(C=C2)O)O
InChIKeyXQTSIDQULKJRFU-UHFFFAOYSA-N
CAS Registry Number60470-10-2

The SMILES notation CC1=C(C=CC(=C1)C2=CC=C(C=C2)O)O encodes the compound’s connectivity, highlighting the methyl and hydroxyl substituents . The InChIKey provides a unique identifier for database searches, ensuring precise chemical tracking.

Spectroscopic and Computational Data

Physicochemical Properties

Stability and Reactivity

The compound’s phenolic groups render it susceptible to oxidation, particularly under alkaline conditions. Electrophilic substitution reactions are likely at the ortho and para positions relative to the hydroxyl groups. The methyl substituent may sterically hinder reactions at the 2-position, directing reactivity to the 4- and 6-positions of the methyl-bearing ring .

Synthesis and Production Methods

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